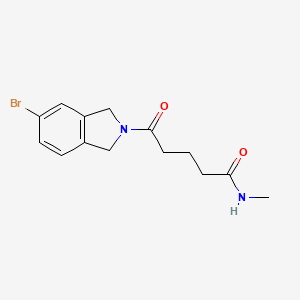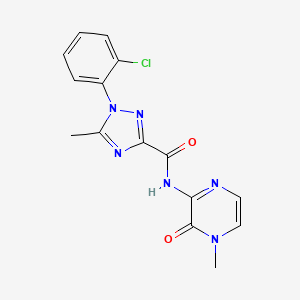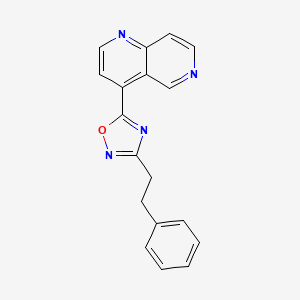
5-(5-bromo-1,3-dihydroisoindol-2-yl)-N-methyl-5-oxopentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-bromo-1,3-dihydroisoindol-2-yl)-N-methyl-5-oxopentanamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as BRD0705 and has a molecular formula of C16H19BrN2O2.
Mechanism of Action
The mechanism of action of 5-(5-bromo-1,3-dihydroisoindol-2-yl)-N-methyl-5-oxopentanamide involves its ability to bind to and inhibit the activity of BRD4. BRD4 is a protein that plays a key role in the regulation of gene expression by binding to and modifying chromatin structure. By inhibiting BRD4 activity, BRD0705 can potentially disrupt the expression of genes that are involved in disease processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(5-bromo-1,3-dihydroisoindol-2-yl)-N-methyl-5-oxopentanamide have been studied in various cell lines and animal models. One study published in the Journal of Medicinal Chemistry found that BRD0705 was able to reduce the growth of cancer cells in vitro and in vivo. Another study published in the Journal of Biological Chemistry found that the compound was able to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(5-bromo-1,3-dihydroisoindol-2-yl)-N-methyl-5-oxopentanamide in lab experiments is its ability to selectively target and inhibit the activity of BRD4. This makes it a potentially useful tool for studying the role of BRD4 in various biological processes. However, one limitation of using the compound is its potential toxicity and off-target effects, which need to be carefully monitored and controlled.
Future Directions
There are several future directions for research on 5-(5-bromo-1,3-dihydroisoindol-2-yl)-N-methyl-5-oxopentanamide. One direction is to further investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its effects on other proteins and biological processes, which could lead to the identification of new drug targets. Additionally, further research is needed to optimize the synthesis and formulation of the compound for use in clinical settings.
Synthesis Methods
The synthesis of 5-(5-bromo-1,3-dihydroisoindol-2-yl)-N-methyl-5-oxopentanamide has been described in a research article published in the Journal of Medicinal Chemistry. The synthesis involves the reaction of 5-bromo-1,3-dihydroisoindol-2-amine with N-methyl-5-oxopentanamide in the presence of a catalyst to yield the desired product.
Scientific Research Applications
5-(5-bromo-1,3-dihydroisoindol-2-yl)-N-methyl-5-oxopentanamide has been studied for its potential applications in various scientific fields. One study published in the Journal of Biological Chemistry investigated the compound's ability to inhibit the activity of a protein called BRD4, which is involved in the regulation of gene expression. The study found that BRD0705 was able to effectively inhibit BRD4 activity, making it a potential therapeutic agent for diseases such as cancer.
properties
IUPAC Name |
5-(5-bromo-1,3-dihydroisoindol-2-yl)-N-methyl-5-oxopentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-16-13(18)3-2-4-14(19)17-8-10-5-6-12(15)7-11(10)9-17/h5-7H,2-4,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWDTPXLPCGASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCC(=O)N1CC2=C(C1)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methyl]-1-propan-2-ylpyrazol-4-amine](/img/structure/B6622889.png)
![2-[(2,5-Dimethylphenoxy)methyl]-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-1,3,4-oxadiazole](/img/structure/B6622890.png)

![4-Cyclopropyl-3-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-5-(thiophen-2-ylmethyl)-1,2,4-triazole](/img/structure/B6622894.png)
![N-[3-[5-(5-fluoropentylsulfanyl)tetrazol-1-yl]phenyl]acetamide](/img/structure/B6622899.png)
![2-[2-(2,2-Difluoroethoxy)ethylsulfanyl]-3-ethylthieno[3,2-d]pyrimidin-4-one](/img/structure/B6622902.png)
![Methyl 2-[2-[[5-(2-fluorophenyl)thiophene-2-carbonyl]amino]phenyl]acetate](/img/structure/B6622910.png)
![2-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)pyridine-3-carbonitrile](/img/structure/B6622917.png)
![3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile](/img/structure/B6622919.png)
![5-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622933.png)
![3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one](/img/structure/B6622939.png)
